8-(3-Chloro-4-methylbenzenesulfonyl)-3-fluoro-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(3-Chloro-4-methylbenzenesulfonyl)-3-fluoro-8-azabicyclo[3.2.1]octane is a complex organic compound that features a bicyclic structure with a sulfonyl group, a fluorine atom, and a chloro-methylphenyl group. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its biological activity and relevance in medicinal chemistry .
Preparation Methods
The synthesis of 8-(3-Chloro-4-methylbenzenesulfonyl)-3-fluoro-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler organic molecules. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is a crucial step in the synthesis . This process often involves the use of chiral catalysts and reagents to ensure the correct stereochemistry of the final product. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
8-(3-Chloro-4-methylbenzenesulfonyl)-3-fluoro-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-(3-Chloro-4-methylbenzenesulfonyl)-3-fluoro-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(3-Chloro-4-methylbenzenesulfonyl)-3-fluoro-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
8-(3-Chloro-4-methylbenzenesulfonyl)-3-fluoro-8-azabicyclo[3.2.1]octane can be compared with other compounds in the 8-azabicyclo[3.2.1]octane family, such as:
These compounds share similar structural features but differ in their functional groups and specific biological activities. The presence of the sulfonyl and fluorine groups in this compound makes it unique and potentially more versatile in its applications .
Properties
IUPAC Name |
8-(3-chloro-4-methylphenyl)sulfonyl-3-fluoro-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2S/c1-9-2-5-13(8-14(9)15)20(18,19)17-11-3-4-12(17)7-10(16)6-11/h2,5,8,10-12H,3-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYLOCVIFMUQEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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